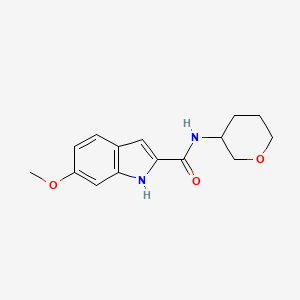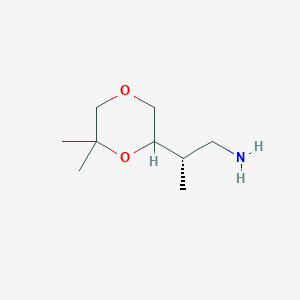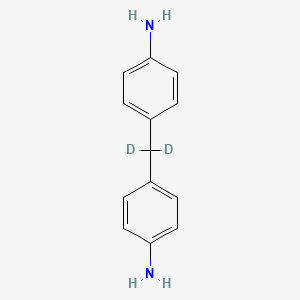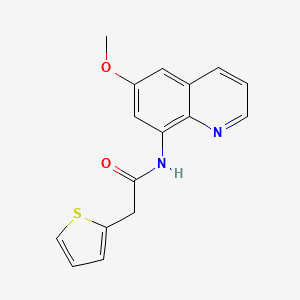
2-Cyclopentyl-2-methoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-2-methoxyacetic acid is a chemical compound with the CAS Number: 149605-43-6 . It has a molecular weight of 158.2 and is typically stored at room temperature . It is an oil in its physical form .
Molecular Structure Analysis
The InChI code for 2-Cyclopentyl-2-methoxyacetic acid is1S/C8H14O3/c1-11-7(8(9)10)6-4-2-3-5-6/h6-7H,2-5H2,1H3,(H,9,10) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Cyclopentyl-2-methoxyacetic acid is an oil in its physical form . It is typically stored at room temperature .Applications De Recherche Scientifique
Disinfection and Wastewater Treatment
Peracetic acid, which shares a functional group with 2-cyclopentyl-2-methoxyacetic acid, demonstrates strong disinfectant properties with a broad spectrum of antimicrobial activity. It is effective in the disinfection of wastewater effluents, highlighting its potential for similar applications of 2-cyclopentyl-2-methoxyacetic acid in environmental sanitation. The ease of treatment implementation, effectiveness against a wide range of pathogens, and absence of toxic residuals make this application significant for public health and environmental protection (Kitis, 2004).
Bone, Tendon, and Ligament Healing
The role of cyclooxygenases in the healing process of bone fractures and surgical sites, and the potential effects of their inhibitors, highlight a pathway that could be explored with 2-cyclopentyl-2-methoxyacetic acid. Understanding its mechanism could lead to novel therapeutic applications in enhancing or modulating the healing process of these tissues (Radi & Khan, 2005).
Antioxidant and Therapeutic Applications
Phenolic compounds, including those structurally related to 2-cyclopentyl-2-methoxyacetic acid, have shown a wide range of therapeutic applications. These include prevention of diabetes, cardiovascular diseases, and cancer, as well as antioxidant, antimicrobial, and anti-inflammatory activities. Such applications suggest potential biomedical uses of 2-cyclopentyl-2-methoxyacetic acid in managing various health conditions (Srinivasulu et al., 2018).
Drug Delivery Systems
Cyclodextrins, which like 2-cyclopentyl-2-methoxyacetic acid can form inclusion complexes with various molecules, have found widespread applications in drug delivery systems. This suggests the potential of 2-cyclopentyl-2-methoxyacetic acid in similar applications, where it could be used to improve the solubility, stability, and bioavailability of therapeutic agents (Challa et al., 2005).
Biodegradable Polymer Production
The production of lactic acid from biomass and its use in synthesizing biodegradable polymers underscore the potential of organic acids, including 2-cyclopentyl-2-methoxyacetic acid, in green chemistry applications. These applications extend to the synthesis of environmentally friendly materials, suggesting a role for 2-cyclopentyl-2-methoxyacetic acid in the development of sustainable materials (Gao et al., 2011).
Safety and Hazards
The safety information for 2-Cyclopentyl-2-methoxyacetic acid includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It is known that methoxyacetic acid, a related compound, has been shown to suppress prostate cancer cell growth , suggesting potential targets within cancer cell pathways.
Mode of Action
Methoxyacetic acid, a structurally similar compound, is known to induce growth arrest and apoptosis in prostate cancer cells
Biochemical Pathways
Methoxyacetic acid, a related compound, is known to form via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases
Result of Action
Methoxyacetic acid, a related compound, is known to induce growth arrest and apoptosis in prostate cancer cells
Propriétés
IUPAC Name |
2-cyclopentyl-2-methoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-7(8(9)10)6-4-2-3-5-6/h6-7H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQKPIZWLMCGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-2-methoxyacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2946738.png)
![4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2946739.png)


![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)



![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2946750.png)



